molecular formula C28H33N5O3 B11174739 3-{[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]carbonyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

3-{[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]carbonyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11174739
M. Wt: 487.6 g/mol
InChI Key: YBBGTTHVDVPVKZ-UHFFFAOYSA-N
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Description

3-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidine-5-carbonyl]-6,8,8,9-tetramethyl-2H,8H,9H-chromeno[7,6-b]pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromeno[7,6-b]pyridin-2-one core, substituted with various functional groups such as ethylpiperazine, methylpyrimidine, and tetramethyl groups. The compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carbonyl]-6,8,8,9-tetramethyl-2H,8H,9H-chromeno[7,6-b]pyridin-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromeno[7,6-b]pyridin-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[7,6-b]pyridin-2-one core.

    Introduction of the Methylpyrimidine Group: The methylpyrimidine group is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the chromeno[7,6-b]pyridin-2-one core.

    Attachment of the Ethylpiperazine Group: The ethylpiperazine group is attached via a nucleophilic addition reaction, where ethylpiperazine reacts with the intermediate product from the previous step.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidine-5-carbonyl]-6,8,8,9-tetramethyl-2H,8H,9H-chromeno[7,6-b]pyridin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

3-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidine-5-carbonyl]-6,8,8,9-tetramethyl-2H,8H,9H-chromeno[7,6-b]pyridin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It is studied for its potential use in treating various diseases, including cancer and infectious diseases.

    Biological Research: The compound is used as a tool in biological research to study its effects on cellular processes and molecular pathways. It is often used in assays to investigate its interaction with specific proteins and enzymes.

    Pharmaceutical Development: The compound is explored as a lead compound in drug development programs, aiming to develop new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is also used in the development of new materials and chemical processes, leveraging its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carbonyl]-6,8,8,9-tetramethyl-2H,8H,9H-chromeno[7,6-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-Methylpiperazin-1-yl)-4-methylpyrimidine-5-carbonyl]-6,8,8,9-tetramethyl-2H,8H,9H-chromeno[7,6-b]pyridin-2-one
  • 3-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidine-5-carbonyl]-6,8,8,9-tetramethyl-2H,8H,9H-chromeno[7,6-b]pyridin-2-one

Uniqueness

The uniqueness of 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carbonyl]-6,8,8,9-tetramethyl-2H,8H,9H-chromeno[7,6-b]pyridin-2-one lies in its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities, which can be leveraged for specific applications .

Properties

Molecular Formula

C28H33N5O3

Molecular Weight

487.6 g/mol

IUPAC Name

3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carbonyl]-6,8,8,9-tetramethylpyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C28H33N5O3/c1-7-32-8-10-33(11-9-32)27-29-16-22(18(3)30-27)25(34)21-13-19-12-20-17(2)15-28(4,5)31(6)23(20)14-24(19)36-26(21)35/h12-16H,7-11H2,1-6H3

InChI Key

YBBGTTHVDVPVKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)C3=CC4=CC5=C(C=C4OC3=O)N(C(C=C5C)(C)C)C

Origin of Product

United States

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